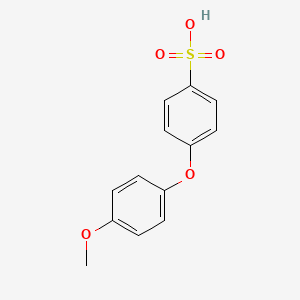

4-(4-Methoxyphenoxy)benzenesulfonic acid

Description

4-(4-Methoxyphenoxy)benzenesulfonic acid is a sulfonic acid derivative characterized by a benzenesulfonic acid core substituted with a 4-methoxyphenoxy group. This structure confers unique physicochemical properties, such as solubility in polar solvents and stability under acidic conditions. The compound’s methoxy and sulfonic acid groups enhance its utility in catalysis, environmental chemistry, and materials science, as seen in structurally related molecules .

Properties

IUPAC Name |

4-(4-methoxyphenoxy)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKUTAGNBZIAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)benzenesulfonic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyphenol and 4-chlorobenzenesulfonic acid.

Reaction: The 4-methoxyphenol undergoes a nucleophilic aromatic substitution reaction with 4-chlorobenzenesulfonic acid in the presence of a base such as potassium carbonate.

Conditions: The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution process.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of 4-(4-formylphenoxy)benzenesulfonic acid or 4-(4-carboxyphenoxy)benzenesulfonic acid.

Reduction: Formation of 4-(4-methoxyphenoxy)benzenesulfonate or 4-(4-methoxyphenoxy)benzenesulfinate.

Substitution: Formation of 4-(4-nitrophenoxy)benzenesulfonic acid or 4-(4-bromophenoxy)benzenesulfonic acid.

Scientific Research Applications

4-(4-Methoxyphenoxy)benzenesulfonic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)benzenesulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The methoxy and phenoxy groups can contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

Table 1: Structural and Functional Comparison of Benzenesulfonic Acid Derivatives

Key Observations:

- Azo Group Impact: Azo-substituted derivatives (e.g., HNABA) exhibit pH-dependent spectral shifts and metal ion sensitivity, enabling analytical applications . In contrast, this compound lacks azo functionality, limiting its optical utility but enhancing thermal stability.

- Environmental Behavior: BP-4, a sulfonated UV absorber, degrades via hydroxylation and desulfonation in bioreactors .

Catalytic and Reactivity Comparisons

Table 2: Catalytic Efficiency of Phenoxy-Substituted Acids

Key Observations:

- Chain Length Effects: Derivatives with longer aliphatic chains (e.g., 5-phenylvaleric acid) exhibit higher catalytic efficiency due to improved enzyme-substrate interactions. The shorter phenoxy linkage in this compound may limit its efficacy in analogous enzymatic systems .

Stability and Spectral Properties

- Thermal Stability: Benzenesulfonic acid derivatives with methoxy groups (e.g., 4-(4-methoxyphenoxy)butanoic acid) exhibit melting points >300°C, comparable to HNABA (stable under acidic/neutral conditions) .

- Spectral Signatures: Azo derivatives (e.g., HNABA) show distinct UV-Vis absorption at 450–550 nm, while sulfonic acid groups in this compound may contribute to IR peaks near 1180 cm⁻¹ (S=O stretching) and 1030 cm⁻¹ (S–O) .

Biological Activity

4-(4-Methoxyphenoxy)benzenesulfonic acid, commonly referred to as a sulfonic acid derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHOS

- CAS Number : 609800-53-5

The compound features a methoxy group and a sulfonic acid group, which contribute to its solubility and reactivity in biological systems.

The mechanism of action for this compound varies depending on its application. It is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonic acid group enhances solubility, while the methoxy and phenoxy groups may influence binding affinity and specificity toward biological targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic processes.

- Receptor Modulation : It could act on various receptors, potentially influencing signaling pathways related to pain and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.

- Potential Anticancer Properties : There is emerging evidence indicating that it may inhibit the growth of certain cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Inhibition of cell proliferation in MCF-7 cells |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential use as a therapeutic agent in treating infections. -

Anti-inflammatory Research :

In vitro experiments demonstrated that the compound could significantly decrease the release of pro-inflammatory cytokines from activated immune cells. This suggests that it may have applications in managing inflammatory diseases . -

Anticancer Activity :

A recent investigation into the compound's effects on MCF-7 breast cancer cells revealed that it inhibited cell proliferation with an IC value in the low micromolar range. Further studies are needed to elucidate its mechanism of action in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.